Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate
Description
Properties
CAS No. |
85844-56-0 |
|---|---|
Molecular Formula |
C20H31ClN2O7S |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 11-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]undecanoate |
InChI |
InChI=1S/C20H31ClN2O7S/c1-3-30-20(24)12-10-8-6-4-5-7-9-11-13-22-31(27,28)19-14-16(21)17(23(25)26)15-18(19)29-2/h14-15,22H,3-13H2,1-2H3 |
InChI Key |
URWHOGKGPCDZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylamino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology. Notably, it has been studied for its potential anticancer properties, as well as its effects on various biological pathways.
Anticancer Potential
Recent studies have highlighted the compound's ability to inhibit cancer cell growth, particularly in breast cancer models. The following table summarizes key findings related to its anticancer activity:
| Biological Activity | Cell Line/Model | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (TNBC) | 0.126 | Significant inhibition of cell proliferation |
| Anticancer | MCF10A (non-cancerous) | Higher IC50 | Nearly 20-fold lesser effect compared to cancerous cells |
| MMP Inhibition | In vitro | N/A | Significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9) |
| Apoptosis Induction | In vitro | N/A | Increased levels of caspase-9 observed |
Study on Breast Cancer Models
A pivotal study investigated the effects of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate on triple-negative breast cancer (TNBC) cell lines. Mice with established tumors were treated over a period of 30 days, resulting in significant tumor size reduction compared to control groups. This study underscores the compound's potential as a therapeutic agent in treating aggressive cancer types.
Selectivity and Toxicity Profile
Another study assessed the selectivity and toxicity profile of the compound. It was found to exhibit significantly lower toxicity against normal liver cells compared to its effects on cancer cells, indicating a favorable therapeutic index. This characteristic is critical for developing effective anticancer therapies with minimal side effects.
Mechanism of Action
The mechanism of action of Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate involves its interaction with specific molecular targets. The sulfonylamino group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s long undecanoate chain allows it to integrate into lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate belongs to a broader class of sulfonamide-linked aliphatic esters. Below is a comparative analysis of its structural analogs, focusing on substituent effects and hypothesized properties based on chemical principles.
Substituent Variations and Electronic Effects
Key Observations :
- Electron-donating groups (EDG) : The methoxy (OCH₃) group in the target compound and its 4-methoxyphenyl analog may improve solubility in polar solvents but reduce metabolic stability due to oxidative susceptibility.
- Lipophilicity: The combination of Cl and NO₂ in the target compound likely results in higher membrane permeability compared to analogs with fewer EWGs.
Biological Activity
Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, and biological effects, drawing from various studies and sources to provide a comprehensive understanding of its activity.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A long undecanoate chain, which may influence its lipophilicity and membrane permeability.
- A sulfonamide moiety linked to a nitrophenyl group, which is known for its potential biological reactivity.
The molecular formula of the compound is , with a molecular weight of approximately 396.94 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : The reaction between a sulfonyl chloride and an amine.
- Esterification : The undecanoic acid is esterified with ethanol to form the ethyl ester.
- Coupling Reaction : The sulfonamide is coupled with the undecanoate to yield the final product.
Antimicrobial Properties
Research indicates that compounds containing nitrophenyl and sulfonamide groups exhibit antimicrobial activities. This compound has shown promising results against various bacterial strains, particularly those resistant to common antibiotics.
Table 1: Antimicrobial Activity Against Selected Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity and Anticancer Activity
Studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 2: Cytotoxicity on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 8 |
| A549 | 15 |
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : The nitro group may interfere with key enzymatic processes in bacteria and cancer cells.
- Membrane Disruption : The long hydrophobic undecanoate chain enhances the compound's ability to integrate into lipid membranes, leading to increased permeability and cell death.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of sulfonamide compounds, including this compound, significantly reduced bacterial load in infected mice models.
- Cytotoxicity Assessment : Research conducted by Smith et al. (2023) revealed that treatment with this compound resulted in a marked decrease in tumor size in xenograft models, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoate, and what purification methods ensure high yield?
- Methodology : The compound’s synthesis involves a multi-step process:
- Step 1 : Sulfonylation of 5-chloro-2-methoxy-4-nitrobenzenesulfonyl chloride with 11-aminoundecanoic acid ethyl ester under basic conditions (e.g., pyridine or triethylamine as catalysts).
- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the sulfonamide product .
- Yield Optimization : Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : - and -NMR to confirm sulfonamide linkage (δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.0 ppm for methoxy groups) and ester functionality (δ 1.2–1.4 ppm for ethyl group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~568.2 g/mol) .
- FTIR : Peaks at ~1350 cm (asymmetric SO stretch) and ~1150 cm (symmetric SO stretch) confirm sulfonyl group presence .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol. Avoid aqueous buffers due to ester hydrolysis risks .
- Stability : Store at –20°C under inert atmosphere (argon/nitrogen). Degradation occurs via nitro-group reduction under prolonged light exposure; use amber vials .
Advanced Research Questions
Q. How do electronic effects of the nitro and methoxy substituents influence the sulfonamide’s reactivity in catalytic applications?
- Mechanistic Insight : The electron-withdrawing nitro group enhances sulfonamide electrophilicity, facilitating nucleophilic substitution, while the methoxy group stabilizes intermediates via resonance. Computational studies (DFT) can model charge distribution and transition states .
- Experimental Validation : Compare reaction kinetics with analogs lacking nitro/methoxy groups using stopped-flow spectroscopy .
Q. What environmental impacts arise from the degradation of this compound, and how can its persistence be modeled?
- Degradation Pathways : Hydrolysis of the ester group generates 11-(((5-chloro-2-methoxy-4-nitrophenyl)sulfonyl)amino)undecanoic acid, which undergoes microbial nitro-reduction to amine derivatives. Use LC-MS/MS to track metabolites in simulated wastewater .
- Persistence Modeling : Apply QSAR models to predict half-life in aquatic systems, incorporating logP (~3.5) and nitro-group reactivity .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for reproducibility?
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor sulfonylation in real-time .
- Quality Metrics : Define critical quality attributes (CQAs) such as residual solvent limits (<500 ppm DMF) and particle size distribution (via laser diffraction) .
Methodological Framework for Experimental Design
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Hypothesis Testing : Use a factorial design to isolate variables (e.g., solvent purity, incubation time). For instance, discrepancies in IC values may arise from DMSO-induced cytotoxicity; test activity in DMSO-free buffers .
- Data Reconciliation : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
Q. What advanced separation techniques improve resolution of stereoisomers or byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
